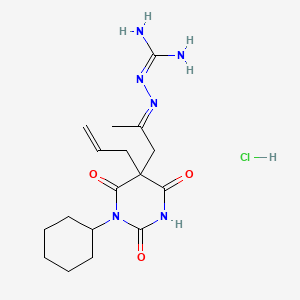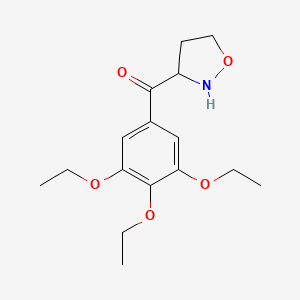
Naphthalene-1,3,6-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-1,3,6-tricarboxylic acid is an organic compound with the molecular formula C13H8O6. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains three carboxylic acid groups attached to the naphthalene ring at positions 1, 3, and 6. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naphthalene-1,3,6-tricarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of naphthalene derivatives. For instance, naphthalene can be subjected to a series of oxidation reactions using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions to introduce carboxylic acid groups at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, can facilitate the oxidation of naphthalene derivatives to produce the desired tricarboxylic acid efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalene-1,3,6-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and other reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
Naphthalene-1,3,6-tricarboxylic acid has a wide range of applications in scientific research:
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research into its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is utilized in the production of dyes, pigments, and polymers due to its structural properties.
Mécanisme D'action
The mechanism by which naphthalene-1,3,6-tricarboxylic acid exerts its effects depends on its interaction with molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity and affecting metabolic pathways . The specific pathways involved can vary based on the biological context and the target enzyme .
Comparaison Avec Des Composés Similaires
Naphthalene-1,8-dicarboxylic acid: Another naphthalene derivative with two carboxylic acid groups at positions 1 and 8.
Benzene-1,2,3-tricarboxylic acid: A benzene derivative with three carboxylic acid groups at positions 1, 2, and 3.
Uniqueness: Naphthalene-1,3,6-tricarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which influences its reactivity and applications. The presence of three carboxylic acid groups on the naphthalene ring provides distinct chemical properties compared to other similar compounds .
Propriétés
Numéro CAS |
36439-96-0 |
|---|---|
Formule moléculaire |
C13H8O6 |
Poids moléculaire |
260.20 g/mol |
Nom IUPAC |
naphthalene-1,3,6-tricarboxylic acid |
InChI |
InChI=1S/C13H8O6/c14-11(15)6-1-2-9-7(3-6)4-8(12(16)17)5-10(9)13(18)19/h1-5H,(H,14,15)(H,16,17)(H,18,19) |
Clé InChI |
LATKICLYWYUXCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2C=C1C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14666681.png)
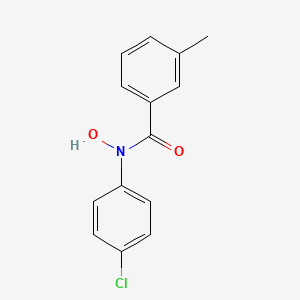
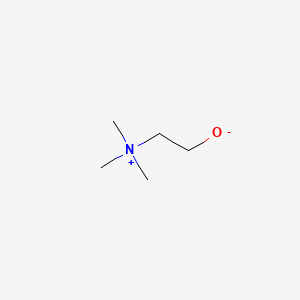
![1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14666695.png)
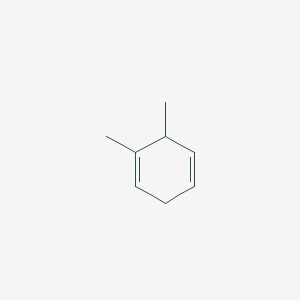
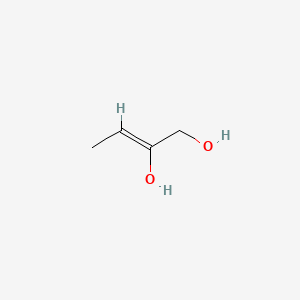
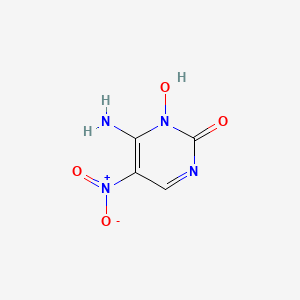
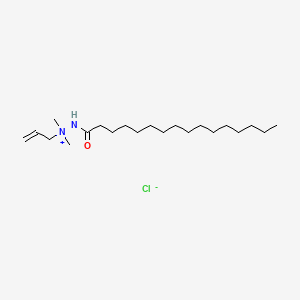

![7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane](/img/structure/B14666718.png)

